molecular formula C19H23FN2O2 B2877181 1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea CAS No. 1797340-03-4

1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea

Cat. No.: B2877181
CAS No.: 1797340-03-4
M. Wt: 330.403
InChI Key: UWAHLSBWEXDSKP-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a methoxy group, and a phenylbutyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the fluorophenylmethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile, such as sodium methoxide, to form 4-fluorobenzyl methoxide.

    Introduction of the phenylbutyl group: The next step involves the reaction of the intermediate with 2-methoxy-2-phenylbutylamine under appropriate conditions to form the desired product.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea: shares structural similarities with other urea derivatives, such as:

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-3-19(24-2,16-7-5-4-6-8-16)14-22-18(23)21-13-15-9-11-17(20)12-10-15/h4-12H,3,13-14H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAHLSBWEXDSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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